Cas no 2167773-78-4 (3-Fluoro-5-methoxy-2-nitrobenzonitrile)

3-Fluoro-5-methoxy-2-nitrobenzonitrile is a fluorinated aromatic nitrile compound with a methoxy and nitro substituent, offering versatile reactivity for synthetic applications. Its electron-withdrawing nitro and nitrile groups enhance electrophilic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom contributes to metabolic stability and binding affinity in bioactive molecules, while the methoxy group provides additional functionalization potential. This compound is particularly useful in cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic frameworks. High purity and consistent quality ensure reliable performance in research and industrial processes.
3-Fluoro-5-methoxy-2-nitrobenzonitrile structure
2167773-78-4 structure
Product name:3-Fluoro-5-methoxy-2-nitrobenzonitrile
CAS No:2167773-78-4
MF:C8H5FN2O3
Molecular Weight:196.135305166245
MDL:MFCD32708901
CID:5060897

3-Fluoro-5-methoxy-2-nitrobenzonitrile 化学的及び物理的性質

名前と識別子

    • 3-Fluoro-5-methoxy-2-nitrobenzonitrile
    • SY275471
    • MDL: MFCD32708901
    • インチ: 1S/C8H5FN2O3/c1-14-6-2-5(4-10)8(11(12)13)7(9)3-6/h2-3H,1H3
    • InChIKey: DIBTUWCKDWRZFM-UHFFFAOYSA-N
    • SMILES: FC1=CC(=CC(C#N)=C1[N+](=O)[O-])OC

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 270
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 78.8

3-Fluoro-5-methoxy-2-nitrobenzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1196345-0.25g
3-Fluoro-5-methoxy-2-nitrobenzonitrile
2167773-78-4 97%
0.25g
$495 2024-07-19
eNovation Chemicals LLC
Y1196345-1g
3-Fluoro-5-methoxy-2-nitrobenzonitrile
2167773-78-4 97%
1g
$715 2024-07-19
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY275471-0.25g
3-Fluoro-5-methoxy-2-nitrobenzonitrile
2167773-78-4 ≥97%
0.25g
¥3900.00 2024-08-09
eNovation Chemicals LLC
Y1196345-1g
3-Fluoro-5-methoxy-2-nitrobenzonitrile
2167773-78-4 97%
1g
$715 2025-02-19
eNovation Chemicals LLC
Y1196345-0.25g
3-Fluoro-5-methoxy-2-nitrobenzonitrile
2167773-78-4 97%
0.25g
$495 2025-02-22
eNovation Chemicals LLC
Y1196345-1g
3-Fluoro-5-methoxy-2-nitrobenzonitrile
2167773-78-4 97%
1g
$715 2025-02-22
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y23045-1g
3-Fluoro-5-methoxy-2-nitrobenzonitrile
2167773-78-4 97%
1g
¥8259.0 2024-07-15
eNovation Chemicals LLC
Y1196345-0.25g
3-Fluoro-5-methoxy-2-nitrobenzonitrile
2167773-78-4 97%
0.25g
$495 2025-02-22
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY275471-0.1g
3-Fluoro-5-methoxy-2-nitrobenzonitrile
2167773-78-4 ≥97%
0.1g
¥2800.00 2024-08-09
eNovation Chemicals LLC
Y1196345-0.25g
3-Fluoro-5-methoxy-2-nitrobenzonitrile
2167773-78-4 97%
0.25g
$495 2025-02-19

3-Fluoro-5-methoxy-2-nitrobenzonitrile 関連文献

3-Fluoro-5-methoxy-2-nitrobenzonitrileに関する追加情報

Introduction to 3-Fluoro-5-methoxy-2-nitrobenzonitrile (CAS No. 2167773-78-4)

3-Fluoro-5-methoxy-2-nitrobenzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 2167773-78-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitroaromatic benzonitrile derivatives, characterized by its unique structural and electronic properties, which make it a valuable intermediate in the synthesis of various bioactive molecules.

The structural framework of 3-Fluoro-5-methoxy-2-nitrobenzonitrile consists of a benzene ring substituted with a fluoro group at the 3-position, a methoxy group at the 5-position, and a nitro group at the 2-position, with a nitrile group attached to the ring. This particular arrangement imparts distinct chemical reactivity and electronic characteristics, making it a versatile building block for further chemical modifications and functionalization. The presence of both electron-withdrawing (nitro and nitrile groups) and electron-donating (methoxy and fluoro groups) substituents creates a balance that influences its interaction with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic compounds, particularly those incorporating fluorine and methoxy substituents. These elements are known to enhance metabolic stability, binding affinity, and overall bioavailability of drug candidates. The nitro group, while traditionally associated with explosive properties in certain contexts, plays a crucial role in medicinal chemistry as a pharmacophore that can be bioactivated or reduced to an amine under physiological conditions, potentially leading to novel therapeutic effects.

One of the most compelling aspects of 3-Fluoro-5-methoxy-2-nitrobenzonitrile is its utility as a precursor in the synthesis of more complex molecules. Researchers have leveraged this compound to develop new scaffolds for kinase inhibitors, antiviral agents, and anti-inflammatory drugs. For instance, studies have demonstrated its role in generating derivatives that exhibit inhibitory activity against specific enzymes implicated in cancer progression. The fluoro substituent, in particular, has been shown to improve binding interactions within protein active sites, thereby enhancing drug efficacy.

The methoxy group at the 5-position adds another layer of functionality, allowing for further derivatization through nucleophilic aromatic substitution or other coupling reactions. This flexibility makes 3-Fluoro-5-methoxy-2-nitrobenzonitrile an attractive choice for medicinal chemists seeking to optimize lead compounds. Recent advances in computational chemistry have also facilitated the design of novel derivatives by predicting how different substitutions will affect molecular properties such as solubility, permeability, and binding affinity.

From a synthetic chemistry perspective, 3-Fluoro-5-methoxy-2-nitrobenzonitrile serves as an excellent starting material for introducing nitrogen-rich heterocycles into drug candidates. Nitrogen-containing heterocycles are prevalent in many approved drugs due to their ability to form hydrogen bonds and stabilize charged intermediates during metabolic processes. The nitrile group in this compound can be selectively converted into other functional groups such as amides or carboxylic acids through various chemical transformations, expanding its synthetic utility.

The impact of fluorine on drug design cannot be overstated. Fluorine atoms are frequently incorporated into pharmaceuticals because they can modulate lipophilicity, metabolic stability, and pharmacokinetic profiles. In 3-Fluoro-5-methoxy-2-nitrobenzonitrile, the fluoro group at the 3-position contributes to these properties while also participating in dipole-dipole interactions with biological targets. This dual functionality makes it particularly valuable for designing molecules with enhanced binding affinity and selectivity.

Recent studies have also highlighted the role of nitroaromatic compounds in modulating immune responses. The nitro group can be reduced to an amine under specific physiological conditions or enzymatic action, leading to post-translational modifications that influence protein function. This bioactivation process has been exploited in developing prodrugs or activators that release therapeutic agents upon reaching their target site within the body. 3-Fluoro-5-methoxy-2-nitrobenzonitrile represents an interesting case study where such bioactivation mechanisms could be harnessed for therapeutic benefit.

The methoxy group at the 5-position further enhances the compound's potential as a pharmacophore by contributing to its overall electronic distribution. Methoxy groups are known to increase solubility while maintaining lipophilicity—a critical balance for oral bioavailability. Additionally, they can participate in hydrogen bonding interactions with biological targets, improving binding affinity. The combination of these substituents in 3-Fluoro-5-methoxy-2-nitrobenzonitrile creates a molecule with multiple points of interaction that could be exploited for designing highly effective drug candidates.

In conclusion,3-Fluoro-5-methoxy-2-nitrobenzonitrile (CAS No. 2167773-78-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features—comprising fluoro-, methoxy-, nitro-, and nitrile substituents—make it a valuable intermediate for synthesizing novel bioactive molecules targeting various diseases. The growing body of research on nitroaromatic compounds underscores their importance as pharmacophores capable of modulating biological processes through selective functionalization and bioactivation mechanisms.

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